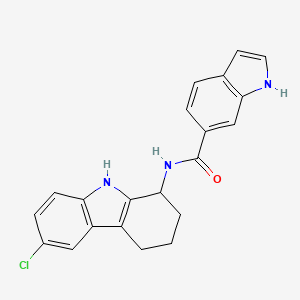![molecular formula C13H11N5O2S B10979675 N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10979675.png)
N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
准备方法
合成路线和反应条件: N-(2,1,3-苯并恶二唑-4-基)-2-[(4-甲基嘧啶-2-基)硫代]乙酰胺的合成通常涉及以下步骤:
苯并恶二唑部分的形成: 这可以通过邻硝基苯胺衍生物与适当试剂的环化来实现。
硫醚键的形成: 然后在合适的条件下,使苯并恶二唑中间体与嘧啶环的硫醇衍生物反应,形成硫醚键。
乙酰胺的形成:
工业生产方法:
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在硫原子上,导致形成亚砜或砜。
还原: 还原反应可以针对分子内的硝基或其他可还原的功能基团。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用硼氢化钠或催化氢化等还原剂。
取代: 卤代试剂和强碱常用于取代反应。
主要产物:
氧化产物: 亚砜和砜。
还原产物: 胺和其他还原衍生物。
取代产物: 各种取代的苯并恶二唑和嘧啶衍生物。
化学反应分析
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzoxadiazole core can be reduced to an amine.
Substitution: The methyl group on the pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From electrophilic substitution reactions.
科学研究应用
化学: 用作合成更复杂分子的结构单元。
生物学: 由于苯并恶二唑部分,研究其作为荧光探针的潜力。
医药: 研究其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发先进材料,并作为各种化学工艺的前体。
作用机制
N-(2,1,3-苯并恶二唑-4-基)-2-[(4-甲基嘧啶-2-基)硫代]乙酰胺的作用机制尚未完全了解,但据信它与特定的分子靶标和途径相互作用。苯并恶二唑部分可能与生物大分子相互作用,而硫醚键和嘧啶环可能会影响其结合亲和力和特异性。需要进一步研究来阐明所涉及的确切分子靶标和途径。
类似化合物:
- N-(2,1,3-苯并恶二唑-4-基)-2-[(4-甲基嘧啶-2-基)硫代]乙酰胺
- N-(2,1,3-苯并恶二唑-4-基)-2-[(4-甲基嘧啶-2-基)硫代]丙酰胺
比较: N-(2,1,3-苯并恶二唑-4-基)-2-[(4-甲基嘧啶-2-基)硫代]乙酰胺由于其特定的乙酰胺键而脱颖而出,这可能赋予其与类似物相比独特的化学和生物学特性。苯并恶二唑部分的存在也增强了其作为荧光探针的潜力,使其成为生物成像和诊断中的宝贵工具。
相似化合物的比较
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar core structures but different substituents.
Thioether-Containing Compounds: Compounds with sulfur-containing functional groups.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of benzoxadiazole and thioether functionalities, which confer distinct chemical and biological properties.
属性
分子式 |
C13H11N5O2S |
|---|---|
分子量 |
301.33 g/mol |
IUPAC 名称 |
N-(2,1,3-benzoxadiazol-4-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H11N5O2S/c1-8-5-6-14-13(15-8)21-7-11(19)16-9-3-2-4-10-12(9)18-20-17-10/h2-6H,7H2,1H3,(H,16,19) |
InChI 键 |
SZDGYCCXOBPMFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC3=NON=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10979596.png)
![[4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10979601.png)
![2-(2-Chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B10979603.png)

![methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10979612.png)
methanone](/img/structure/B10979618.png)

![N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B10979628.png)
![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10979648.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10979651.png)
![N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide](/img/structure/B10979658.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetamide](/img/structure/B10979659.png)
![N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide](/img/structure/B10979663.png)

